molecular formula C24H27N5O3S2 B11299515 N-[(4-ethyl-5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide

N-[(4-ethyl-5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide

Cat. No.: B11299515
M. Wt: 497.6 g/mol
InChI Key: GSURFUWAXFFWDN-UHFFFAOYSA-N
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Description

N-[(4-ethyl-5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is a complex organic compound that features a combination of indole, triazole, and sulfonamide moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethyl-5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and automated synthesis platforms for the coupling and sulfonamide formation steps.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-ethyl-5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide likely involves multiple pathways:

    Molecular Targets: The indole moiety may interact with serotonin receptors, while the triazole ring could inhibit enzymes such as cytochrome P450.

    Pathways Involved: The compound may modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-ethyl-5-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide: Lacks the 1-ethyl group on the indole moiety.

    N-[(4-ethyl-5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-methylmethanesulfonamide: Contains a methyl group instead of a phenyl group on the sulfonamide nitrogen.

Uniqueness

The presence of the 1-ethyl group on the indole moiety and the phenyl group on the sulfonamide nitrogen makes N-[(4-ethyl-5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide unique. These structural features may enhance its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C24H27N5O3S2

Molecular Weight

497.6 g/mol

IUPAC Name

N-[[4-ethyl-5-[2-(1-ethylindol-3-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-N-phenylmethanesulfonamide

InChI

InChI=1S/C24H27N5O3S2/c1-4-27-15-20(19-13-9-10-14-21(19)27)22(30)17-33-24-26-25-23(28(24)5-2)16-29(34(3,31)32)18-11-7-6-8-12-18/h6-15H,4-5,16-17H2,1-3H3

InChI Key

GSURFUWAXFFWDN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3CC)CN(C4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

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